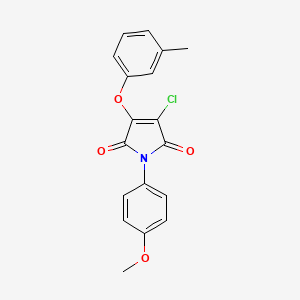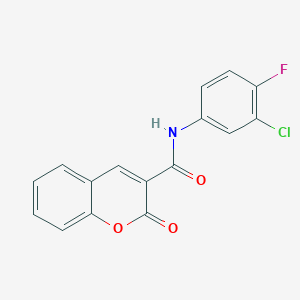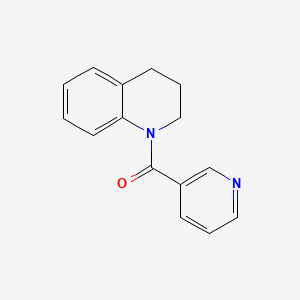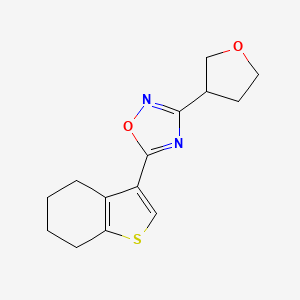![molecular formula C16H14BrNO2 B5648860 N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5648860.png)
N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzamide typically involves the reaction of 4-bromobenzoyl chloride with 4-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzamide can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction of this compound can lead to the formation of amines or alcohols, depending on the reducing agent used.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Chemistry: N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of novel compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development .
Medicine: The compound is being investigated for its potential therapeutic effects. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzamide involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity and disrupting key biological pathways. This inhibition can lead to the suppression of disease progression, making it a potential therapeutic agent .
Comparison with Similar Compounds
- N-[2-(4-bromophenyl)-2-oxoethyl]acetamide
- N-[2-(4-bromophenyl)-2-oxoethyl]benzamide
- N-[2-(4-bromophenyl)-2-oxoethyl]-4-chlorobenzamide
Comparison: N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzamide is unique due to the presence of the methyl group on the benzamide moiety. This structural difference can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency or selectivity in certain applications .
Properties
IUPAC Name |
N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-11-2-4-13(5-3-11)16(20)18-10-15(19)12-6-8-14(17)9-7-12/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVOVZARHSVCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5648793.png)
![1-[(3,5-Dimethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5648805.png)
![1-[4-(4-methoxyphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]acetone](/img/structure/B5648811.png)
![N-isopropyl-3-{5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5648821.png)
![1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5648836.png)
![2-Tert-butyl-3-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole](/img/structure/B5648840.png)
![2-(ethylamino)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5648841.png)
![1-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-pyridin-2-ylpropan-1-one](/img/structure/B5648848.png)
![3-[(2-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5648863.png)
![N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5648878.png)

